molecular formula C21H14N4O B12529175 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one CAS No. 834910-19-9

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one

Cat. No.: B12529175
CAS No.: 834910-19-9
M. Wt: 338.4 g/mol
InChI Key: VDFOYJSJBNJZCN-UHFFFAOYSA-N
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Description

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is a complex organic compound featuring a unique structure that combines indole and tetrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylhydrazine with a suitable indole derivative in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is unique due to its combination of indole and tetrazine structures, which confer distinct chemical and biological properties

Properties

CAS No.

834910-19-9

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

IUPAC Name

3,10-diphenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one

InChI

InChI=1S/C21H14N4O/c26-21-24-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(24)22-23-25(21)16-11-5-2-6-12-16/h1-14H

InChI Key

VDFOYJSJBNJZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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